molecular formula C7H4N2O B13948037 4,6-Methanofuro[3,2-d]pyrimidine CAS No. 98199-09-8

4,6-Methanofuro[3,2-d]pyrimidine

Katalognummer: B13948037
CAS-Nummer: 98199-09-8
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: CSRQFAUEONDDDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Methanofuro[3,2-d]pyrimidine is a bicyclic compound that features a fused furan and pyrimidine ring system. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Methanofuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a furan derivative with a pyrimidine precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Methanofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4,6-Methanofuro[3,2-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4,6-Methanofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Comparison: 4,6-Methanofuro[3,2-d]pyrimidine is unique due to its fused furan and pyrimidine rings, which impart distinct chemical properties compared to other similar compounds. For example, pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine have different ring structures, leading to variations in their reactivity and biological activities .

Eigenschaften

CAS-Nummer

98199-09-8

Molekularformel

C7H4N2O

Molekulargewicht

132.12 g/mol

IUPAC-Name

9-oxa-4,6-diazatricyclo[5.2.1.03,8]deca-1,3(8),4,6-tetraene

InChI

InChI=1S/C7H4N2O/c1-4-2-6-7(10-4)5(1)8-3-9-6/h1,3H,2H2

InChI-Schlüssel

CSRQFAUEONDDDP-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC3=C(C1=NC=N3)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.